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Compound of Interest

Compound Name: Me-Tet-PEG2-COOH

Cat. No.: B12380271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Me-Tet-PEG2-COOH is a versatile, heterobifunctional linker designed for the precise, site-

specific modification of proteins and other biomolecules. This reagent incorporates three key

functional elements: a highly reactive methyltetrazine (Me-Tet) group for bioorthogonal

conjugation, a hydrophilic two-unit polyethylene glycol (PEG2) spacer, and a terminal

carboxylic acid (COOH) for stable amide bond formation.

The primary application of Me-Tet-PEG2-COOH involves a powerful two-step strategy. First,

the carboxylic acid is utilized to conjugate the linker to a molecule of interest (e.g., a

therapeutic drug, a fluorescent dye, or a nanoparticle) that contains a primary amine. Second,

the tetrazine moiety of the resulting conjugate is reacted with a protein that has been

engineered to contain a specific, bioorthogonal reactive partner, such as a trans-cyclooctene

(TCO) group. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is extremely fast

and specific, enabling covalent bond formation in complex biological media with high efficiency

and minimal side reactions.[1]

This methodology provides exceptional control over the location and stoichiometry of

conjugation, leading to homogeneous and well-defined bioconjugates, which is a critical

requirement for the development of next-generation protein therapeutics, diagnostics, and

research tools.[2][3]
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Key Applications
Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a monoclonal

antibody, Me-Tet-PEG2-COOH facilitates the creation of homogeneous ADCs with a precise

drug-to-antibody ratio (DAR). This precision is crucial for optimizing therapeutic efficacy and

minimizing toxicity.[3]

Pre-targeted Imaging and Therapy: This strategy involves administering a tetrazine-modified

targeting molecule (e.g., an antibody) first, allowing it to accumulate at the target site and

clear from circulation. Subsequently, a TCO-modified imaging or therapeutic agent is

administered, which rapidly "clicks" with the pre-localized tetrazine, enhancing target-to-

background ratios.[1]

Development of Probes and Biosensors: Fluorophores, quenchers, or biotin can be

conjugated to proteins at specific sites to study protein dynamics, interactions, and

localization without disrupting native function.

Functionalization of Nanoparticles: Amine-coated nanoparticles can be functionalized with

Me-Tet-PEG2-COOH, creating a surface decorated with tetrazine handles for the

subsequent attachment of TCO-modified targeting ligands or therapeutic payloads.

Physicochemical and Handling Information
Quantitative data and handling instructions for the Me-Tet-PEG2-COOH reagent are

summarized below.
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Parameter Value Source

Molecular Weight 389.41 g/mol

Appearance Bright pink powder

Purity > 95% (HPLC)

Solubility
Soluble in DMSO, DMF,

Methanol, DCM

Storage Conditions

Store at -20°C upon arrival.

Keep cool, dry, and protected

from light and moisture.

Workflow and Reaction Mechanism
The overall workflow involves two main stages: 1) Activation of the Me-Tet-PEG2-COOH linker

and its conjugation to an amine-containing payload, and 2) The bioorthogonal reaction of the

tetrazine-payload with a TCO-modified protein.
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Stage 1: Payload Functionalization

Stage 2: Site-Specific Protein Labeling
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Fig. 1: Overall experimental workflow for site-specific protein modification.
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The chemical pathway begins with the activation of the carboxylic acid using EDC/NHS

chemistry, followed by the highly specific iEDDA cycloaddition.

EDC/NHS Activation

Amide Coupling

iEDDA Cycloaddition

Me-Tet-PEG2-COOH + EDC, NHS Me-Tet-PEG2-NHS Ester

Me-Tet-PEG2-NHS Ester + Payload-NH2 Me-Tet-PEG2-Payload

Me-Tet-PEG2-Payload + Protein-TCO Protein-Conjugate

Click to download full resolution via product page

Fig. 2: Key chemical reaction steps.

Experimental Protocols
Protocol 1: Functionalization of an Amine-Containing
Molecule with Me-Tet-PEG2-COOH
This protocol describes the activation of the Me-Tet-PEG2-COOH linker and its conjugation to

a primary amine on a molecule of interest (e.g., a small molecule drug, peptide, or fluorescent

dye).

A. Materials Required

Me-Tet-PEG2-COOH (from stock)

Amine-containing molecule ("Payload")
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other amine-free buffer.

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.

B. Reagent Preparation

Me-Tet-PEG2-COOH Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store at

-20°C, protected from light and moisture.

EDC/NHS Stocks: Immediately before use, prepare 100 mM stock solutions of EDC and

NHS in anhydrous DMSO or reaction buffer. These reagents hydrolyze quickly and should

not be stored in solution.

Payload Solution: Dissolve the amine-containing payload in the Reaction Buffer at a suitable

concentration (e.g., 1-10 mg/mL).

C. Activation and Conjugation Procedure

In a microcentrifuge tube, combine the Me-Tet-PEG2-COOH stock solution with the freshly

prepared EDC and NHS stock solutions. A common molar ratio is 1:5:10 (Linker:EDC:NHS)

to drive the activation efficiently.

Incubate the activation mixture for 15-30 minutes at room temperature.

Add the activated linker mixture to the payload solution. The molar excess of linker to

payload should be optimized to achieve the desired degree of labeling. A starting point is a 5-

to 20-fold molar excess of the linker.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50-

100 mM and incubating for 15 minutes at room temperature. This will hydrolyze any
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unreacted NHS esters.

Purify the resulting Tetrazine-Payload conjugate from excess reagents using an appropriate

method, such as reverse-phase HPLC or size-exclusion chromatography (SEC).

D. Example Data: Degree of Labeling (DOL) Optimization

Molar Excess of
Linker:Payload

Reaction Time (h) Temperature (°C)
Resulting DOL
(Example)

5:1 2 25 0.8

10:1 2 25 1.5

20:1 2 25 2.6

10:1 16 4 1.3

Protocol 2: Site-Specific Conjugation to a TCO-Modified
Protein
This protocol details the bioorthogonal iEDDA reaction between the purified Tetrazine-Payload

and a protein containing a site-specifically incorporated TCO group.

A. Materials Required

Purified Tetrazine-Payload conjugate

TCO-modified protein (e.g., an antibody with a genetically encoded TCO-lysine)

Reaction Buffer: PBS, pH 7.4

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

suitable for separating the final conjugate from unreacted payload.

B. Protein and Reagent Preparation

TCO-Protein: The protein should be in an appropriate buffer (e.g., PBS, pH 7.4). Ensure any

purification tags or other reactive small molecules have been removed. Adjust the protein
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concentration to 1-10 mg/mL.

Tetrazine-Payload: Dissolve the purified and lyophilized Tetrazine-Payload in the Reaction

Buffer or DMSO.

C. iEDDA "Click" Reaction Procedure

In a microcentrifuge tube, combine the TCO-Protein with the Tetrazine-Payload solution.

A 1.5- to 5-fold molar excess of the Tetrazine-Payload over the TCO-Protein is

recommended to ensure the reaction goes to completion.

Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The iEDDA

reaction is typically very rapid. Progress can be monitored by LC-MS or SDS-PAGE.

Purify the final protein conjugate to remove any unreacted Tetrazine-Payload and potential

aggregates. SEC is the most common method for this separation.

Characterize the final conjugate using SDS-PAGE (which will show a molecular weight shift),

UV-Vis spectroscopy (if the payload is a chromophore), and Mass Spectrometry (to confirm

the precise mass of the conjugate).

D. Example Data: Conjugation Efficiency

Molar Excess of Tz-
Payload:TCO-
Protein

Reaction Time (h) Temperature (°C)
Conjugation
Efficiency (%)
(Example)

1.5:1 1 25 > 90%

3:1 1 25 > 98%

5:1 1 25 > 99%

3:1 0.5 37 > 99%

Troubleshooting
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Issue Possible Cause(s) Suggested Solution(s)

Low Yield in Protocol 1
Inactive EDC/NHS due to

hydrolysis.

Prepare EDC and NHS

solutions immediately before

use in anhydrous solvent.

Competing primary amines in

buffer (e.g., Tris).

Exchange the payload into an

amine-free buffer like PBS or

HEPES.

Low Yield in Protocol 2
Inaccurate quantification of

TCO-Protein or Tz-Payload.

Confirm concentrations using a

reliable method (e.g., A280 for

protein, UV-Vis for

tetrazine/payload).

Steric hindrance around the

TCO site.

Increase reaction time,

temperature (up to 37°C), or

molar excess of the Tz-

Payload.

Precipitation of Conjugate
Hydrophobic payload causing

aggregation.

Perform conjugation at a lower

protein concentration. Include

solubilizing agents like arginine

in the buffer.

Heterogeneous Product
Multiple reactive amines on the

payload (Protocol 1).

Protect other amines on the

payload or purify the desired

singly-labeled species via

HPLC.

Instability of the linker or

payload.

Ensure all steps are performed

promptly and store

intermediates appropriately at

-20°C or -80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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